molecular formula C16H13F2NO B12604726 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one CAS No. 918330-38-8

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12604726
CAS No.: 918330-38-8
M. Wt: 273.28 g/mol
InChI Key: QQPOEVAGWPNIDM-UHFFFAOYSA-N
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Description

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene core substituted with a difluoroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2,4-difluoroaniline with a naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-difluoroaniline is reacted with a naphthalene-based halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one.

    Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.

Uniqueness

This compound is unique due to the presence of both the difluoroaniline group and the naphthalene core, which confer specific chemical and biological properties. The difluoroaniline group enhances the compound’s stability and reactivity, while the naphthalene core provides a rigid and planar structure, making it suitable for various applications .

Properties

CAS No.

918330-38-8

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

6-(2,4-difluoroanilino)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H13F2NO/c17-11-4-7-15(14(18)9-11)19-12-5-6-13-10(8-12)2-1-3-16(13)20/h4-9,19H,1-3H2

InChI Key

QQPOEVAGWPNIDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C1

Origin of Product

United States

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